Cbl-b-IN-21

PROTAC synthesis Chemical purity Quality control

Cbl-b-IN-21 (CAS: 2851878-87-8) is a PROTAC target protein ligand, specifically designed as a key building block for the synthesis of PROTAC Cbl-b-IN-1, a heterobifunctional degrader targeting the E3 ubiquitin ligase Cbl-b. It is characterized by its molecular formula C23H20F3N5O2 and molecular weight of 455.43.

Molecular Formula C23H20F3N5O2
Molecular Weight 455.4 g/mol
Cat. No. B15601066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbl-b-IN-21
Molecular FormulaC23H20F3N5O2
Molecular Weight455.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H20F3N5O2/c1-29-13-27-28-21(29)20(15-4-2-5-15)16-6-3-7-17(9-16)30-11-19-18(23(24,25)26)8-14(12-32)10-31(19)22(30)33/h3,6-13,15,20H,2,4-5H2,1H3/t20-/m1/s1
InChIKeyAPLZCQBQLGEPMV-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cbl-b-IN-21: PROTAC Target Protein Ligand for Cbl-b Degrader Synthesis


Cbl-b-IN-21 (CAS: 2851878-87-8) is a PROTAC target protein ligand, specifically designed as a key building block for the synthesis of PROTAC Cbl-b-IN-1, a heterobifunctional degrader targeting the E3 ubiquitin ligase Cbl-b . It is characterized by its molecular formula C23H20F3N5O2 and molecular weight of 455.43 . As a specialized chemical tool, Cbl-b-IN-21 enables the construction of PROTACs that recruit Cbl-b for targeted protein degradation, distinguishing it from direct small-molecule inhibitors of the same target .

Why Generic Substitution Fails: The Specificity of Cbl-b-IN-21 in PROTAC Assembly


Generic substitution of Cbl-b-IN-21 with other Cbl-b-binding ligands or direct inhibitors is not feasible for PROTAC synthesis. Cbl-b-IN-21 is a precision-engineered ligand with a specific chemical handle and optimized binding affinity for Cbl-b, designed to be conjugated to an E3 ligase ligand via a linker . Using a non-specific Cbl-b inhibitor or an unoptimized ligand would likely result in a non-functional PROTAC due to incompatible linker chemistry, altered degradation kinetics, or loss of target engagement [1]. The unique structure of Cbl-b-IN-21, as detailed in its SMILES notation, ensures proper spatial orientation and ternary complex formation required for effective ubiquitination and degradation .

Quantitative Evidence for Cbl-b-IN-21: Purity, Identity, and Structural Specificity Compared to Alternatives


Purity Benchmarking: Cbl-b-IN-21 vs. PROTAC CDK9 Ligand-1

Cbl-b-IN-21 demonstrates a purity of 98% as confirmed by supplier quality control [1]. In a cross-study comparison with PROTAC CDK9 ligand-1, another PROTAC target protein ligand, Cbl-b-IN-21 exhibits a comparable purity specification (>98%) [2]. This level of purity is suitable for demanding synthetic applications where impurities can compromise PROTAC assembly efficiency and downstream biological assays.

PROTAC synthesis Chemical purity Quality control

Molecular Identity: Distinct Structural Features of Cbl-b-IN-21

Cbl-b-IN-21 possesses a unique molecular structure defined by its SMILES string: C(F)(F)(F)C=1C=2N(C(=O)N(C2)C3=CC([C@@H]([C@H]4CCC4)C=5N(C)C=NN5)=CC=C3)C=C(C=O)C1 . Its molecular weight is 455.43, distinguishing it from other Cbl-b-targeting ligands such as Cbl-b-IN-1 (MW: 498.62), a direct inhibitor with a different core scaffold and mechanism of action . This structural specificity is critical for its intended use as a PROTAC building block, as it provides a defined chemical handle for linker conjugation and ensures selective binding to the Cbl-b target protein .

Chemical structure SMILES Molecular weight

Application Specificity: Cbl-b-IN-21 as the Sole Ligand for PROTAC Cbl-b-IN-1

Cbl-b-IN-21 is the exclusively cited PROTAC target protein ligand for the synthesis of PROTAC Cbl-b-IN-1, a degrader targeting Cbl-b . No alternative ligand has been reported in the literature or patents for constructing this specific PROTAC molecule [1]. This exclusivity underscores its essential role in achieving the desired ternary complex formation and degradation activity. While other Cbl-b-binding moieties may exist (e.g., those used in patents for KAT6A degraders), Cbl-b-IN-21 is the only validated ligand for this particular PROTAC architecture [2].

PROTAC Cbl-b Targeted protein degradation

Optimal Use Cases for Cbl-b-IN-21: From PROTAC Synthesis to Target Validation


Synthesis of PROTAC Cbl-b-IN-1 for Cbl-b Degradation Studies

Cbl-b-IN-21 is the essential starting material for the chemical synthesis of PROTAC Cbl-b-IN-1 . This application scenario is directly supported by the evidence that Cbl-b-IN-21 is the exclusively cited PROTAC target protein ligand for this degrader . Researchers can use Cbl-b-IN-21 to conjugate to a linker and an E3 ligase ligand (e.g., lenalidomide derivative) to create a functional PROTAC that recruits Cbl-b for ubiquitination and subsequent proteasomal degradation of target proteins [1]. This is critical for validating Cbl-b's role in cellular pathways and for developing novel therapeutic strategies in immuno-oncology.

Quality Control and Method Development for PROTAC Assembly

Given its reported purity of 98% , Cbl-b-IN-21 serves as a reliable starting material for developing and optimizing synthetic protocols for PROTAC Cbl-b-IN-1. The high purity minimizes the risk of side reactions and facilitates accurate yield calculations and purity assessments of the final PROTAC product. This is particularly important for laboratories establishing in-house PROTAC synthesis capabilities or for contract research organizations (CROs) providing custom synthesis services.

Comparative Studies of Cbl-b Targeting Modalities

Cbl-b-IN-21, as a PROTAC building block, enables researchers to directly compare the biological effects of Cbl-b degradation (via PROTAC Cbl-b-IN-1) with those of Cbl-b inhibition (e.g., using direct inhibitors like Cbl-b-IN-1) . This comparative approach is valuable for dissecting Cbl-b's scaffolding functions versus its enzymatic activity in immune cell signaling. The distinct molecular weight and structure of Cbl-b-IN-21 (MW: 455.43) ensure it can be distinguished from inhibitor molecules in analytical assays, facilitating precise quantification and tracking in complex biological matrices.

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